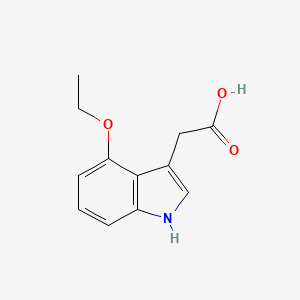

2-(4-ethoxy-1H-indol-3-yl)acetic acid

Descripción

Propiedades

IUPAC Name |

2-(4-ethoxy-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-16-10-5-3-4-9-12(10)8(7-13-9)6-11(14)15/h3-5,7,13H,2,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDBZHCLFNFJAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1C(=CN2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20667290 | |

| Record name | (4-Ethoxy-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20667290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191675-69-1 | |

| Record name | (4-Ethoxy-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20667290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-ethoxy-1H-indol-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxy-1H-indol-3-yl)acetic acid typically involves the formation of the indole core followed by functionalization at specific positions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The ethoxy group can be introduced via an alkylation reaction using ethyl iodide in the presence of a base. The acetic acid moiety is then introduced through a carboxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields. Catalysts and solvents are chosen to maximize efficiency and minimize costs .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-ethoxy-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the indole ring can be achieved using hydrogenation catalysts such as palladium on carbon.

Substitution: Electrophilic substitution reactions can occur at the 2-position of the indole ring, facilitated by the electron-donating ethoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

Oxidation: Formation of indole-2,3-dione derivatives.

Reduction: Formation of dihydroindole derivatives.

Substitution: Formation of halogenated indole derivatives.

Aplicaciones Científicas De Investigación

2-(4-ethoxy-1H-indol-3-yl)acetic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Studied for its potential role in modulating biological pathways due to its structural similarity to natural indole compounds.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-(4-ethoxy-1H-indol-3-yl)acetic acid involves its interaction with various molecular targets. The indole core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression by binding to their active sites . The ethoxy group and acetic acid moiety can enhance its binding affinity and specificity for these targets.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural and Molecular Differences

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 2-(4-Ethoxy-1H-indol-3-yl)acetic acid | Ethoxy (4), acetic acid (3) | C₁₂H₁₃NO₃ | 219.24 | Enhanced lipophilicity |

| 2-(4-Hydroxy-1H-indol-3-yl)acetic acid | Hydroxyl (4), acetic acid (3) | C₁₀H₉NO₃ | 191.18 | Higher polarity, hydrogen bonding |

| [6-Chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl]acetic acid | Cl (6), 4-Cl-benzoyl (2), acetic acid (3) | C₁₇H₁₁Cl₂NO₃ | 356.18 | COX-2 inhibition, electron-withdrawing groups |

| 2-(5-Ethoxy-2-methyl-1H-indol-3-yl)acetic acid | Ethoxy (5), methyl (2), acetic acid (3) | C₁₃H₁₅NO₃ | 233.26 | Steric hindrance from methyl group |

| Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate | Ethyl ester (3), 4-nitrobenzoyl (2) | C₁₉H₁₆N₂O₅ | 352.34 | Prodrug form, nitro group for electron withdrawal |

Key Observations:

- Chlorine and nitro groups (e.g., in ) are electron-withdrawing, increasing the acetic acid’s acidity and altering binding interactions in biological systems .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Predicted based on ethoxy group’s lipophilicity.

Actividad Biológica

2-(4-ethoxy-1H-indol-3-yl)acetic acid is an indole derivative that has garnered attention for its diverse biological activities. The presence of the ethoxy group in its structure enhances its chemical reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

The biological activity of this compound is largely attributed to its structural similarity to natural indole compounds, particularly indole-3-acetic acid (IAA), a plant hormone. The mechanism involves:

- Binding to Protein Complexes : Similar to IAA, this compound may bind to specific protein complexes in cells, influencing gene expression and cellular signaling pathways.

- Ubiquitination of Proteins : The binding can lead to the ubiquitination of Aux/IAA proteins, which are involved in auxin signaling and plant growth regulation.

Biological Activities

Research indicates that this compound exhibits a broad spectrum of biological activities:

- Anticancer Activity : Indole derivatives have been shown to possess significant anticancer properties. For instance, studies have demonstrated that related compounds can inhibit the growth of various cancer cell lines, including cervical adenocarcinoma (HeLa) cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | TBD |

| 4l (related indole derivative) | HeLa | 9.73 |

- Antimicrobial Properties : Indole derivatives have been recognized for their antimicrobial activities against a range of pathogens, including bacteria and fungi . The specific activity of this compound against resistant strains remains an area for further exploration.

Research Findings

Several studies have explored the biological activity and potential applications of this compound:

- Anticancer Studies : A study investigated the synthesis of α-indolylacrylates, which showed promising anticancer activity against HeLa cells. The results indicated that structural modifications could enhance potency against cancer cell lines .

- Antimicrobial Activity : Research has highlighted the potential of indole-containing compounds as platforms to combat antibiotic resistance. These compounds demonstrated significant antibacterial activity against strains such as MRSA .

- Pharmacological Applications : The compound's role in modulating inflammation and other biological pathways suggests its potential use in therapeutic formulations targeting inflammatory diseases and cancer .

Case Studies

A notable case study involved the evaluation of various indole derivatives, including this compound, for their anticancer effects. In vitro assays revealed that these compounds could effectively inhibit cell proliferation in several cancer cell lines, supporting their development as potential therapeutic agents.

Summary

The biological activity of this compound is characterized by its anticancer, antimicrobial, and anti-inflammatory properties. Ongoing research continues to uncover its mechanisms of action and therapeutic potentials. With further investigation, this compound may contribute significantly to the development of new pharmacological agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 2-(4-ethoxy-1H-indol-3-yl)acetic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves alkylation and cyclization steps. For example, bromoketone intermediates can undergo 1,4-addition/elimination cascades to form the indole core, followed by acetic acid side-chain introduction via nucleophilic substitution. Key parameters include:

- Temperature : Maintaining 0–5°C during alkylation prevents side reactions.

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) enhances cyclization efficiency.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 v/v) improves purity (>95%) .

- Single-Pot Reactions : Multi-step casces in a single pot reduce intermediate isolation steps, improving overall yield (e.g., 65–72% reported for analogous indole syntheses) .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetic acid moiety, N-H stretch at ~3400 cm⁻¹ for indole) .

- NMR :

- ¹H NMR : Ethoxy group protons appear as a quartet at δ 1.3–1.5 ppm (CH₃) and δ 3.8–4.0 ppm (CH₂). Indole C2-H resonates as a singlet at δ 7.1–7.3 ppm .

- ¹³C NMR : Carboxylic acid carbon at δ 170–175 ppm .

- X-ray Crystallography : Resolves molecular packing and confirms substituent positions (e.g., dihedral angles between indole and ethoxy groups) .

Q. What safety protocols should be followed when handling this compound in research laboratories?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during weighing and synthesis to prevent inhalation of fine particles .

- Storage : Keep in amber glass containers at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be utilized to predict the electronic and vibrational properties of this compound?

- Methodological Answer :

- Computational Setup : Use B3LYP/6-311++G(d,p) basis set to optimize geometry and calculate vibrational frequencies. Compare with experimental FT-IR/Raman spectra to validate assignments (e.g., C-O-C stretching at 1250 cm⁻¹) .

- Electronic Properties : HOMO-LUMO gaps (~4.5 eV) indicate charge transfer capabilities. Mulliken charges reveal electron density shifts at the ethoxy group, affecting reactivity .

- Solvent Effects : Include polarizable continuum models (PCM) to simulate aqueous environments, improving biological activity predictions .

Q. What experimental strategies can resolve discrepancies in reported biological activities of indole-3-acetic acid derivatives across different studies?

- Methodological Answer :

- Standardized Assays : Use uniform protocols (e.g., MTT assay for cytotoxicity, MIC for antimicrobial activity) to minimize variability. For example:

- Anticancer Testing : IC₅₀ values against HT-29 (colon cancer) and MCF-7 (breast cancer) cell lines under 5% CO₂ at 37°C .

- Structural Modifications : Compare activity of 4-ethoxy derivatives with 4-methoxy or 4-hydroxy analogs to isolate substituent effects .

- Metabolic Stability : Assess plasma protein binding and hepatic microsomal stability to differentiate intrinsic vs. pharmacokinetic activity variations .

Q. In crystallographic studies of this compound derivatives, how does the presence of substituents affect molecular packing and crystal symmetry?

- Methodological Answer :

- X-ray Diffraction : Ethoxy groups introduce steric bulk, reducing symmetry (e.g., monoclinic vs. orthorhombic systems). For example:

- Torsional Angles : Ethoxy substituents at C4 create a dihedral angle of 15–20° with the indole plane, disrupting π-π stacking .

- Hydrogen Bonding : Carboxylic acid groups form dimers (O-H···O, ~2.7 Å), stabilizing the crystal lattice despite ethoxy steric effects .

- Thermal Analysis : Differential scanning calorimetry (DSC) shows melting points correlate with packing efficiency (e.g., 180–190°C for derivatives with strong H-bonding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.